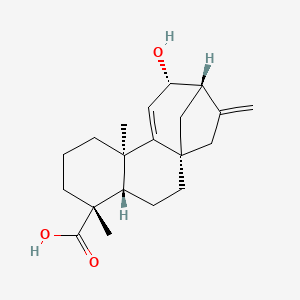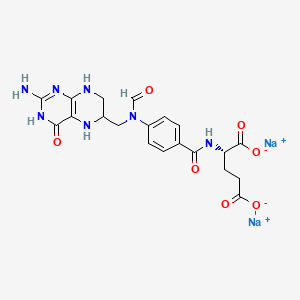
10-Formyltetrahydrofolic acid (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Formyltetrahydrofolic acid (disodium) is a derivative of tetrahydrofolic acid that serves as a donor of formyl groups in anabolic processes. It functions as a substrate for formyltransferase reactions, playing a crucial role in purine biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Formyltetrahydrofolic acid (disodium) involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation. The reaction conditions typically include the use of reducing agents such as sodium borohydride and formylating agents like formic acid .
Industrial Production Methods
Industrial production of 10-Formyltetrahydrofolic acid (disodium) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and stored under nitrogen to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
10-Formyltetrahydrofolic acid (disodium) primarily undergoes formyltransferase reactions, where it donates formyl groups. It can also participate in oxidation and reduction reactions due to its tetrahydrofolic acid backbone .
Common Reagents and Conditions
Common reagents used in reactions involving 10-Formyltetrahydrofolic acid (disodium) include formyltransferase enzymes, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from reactions involving 10-Formyltetrahydrofolic acid (disodium) include purines and other nucleotides, which are essential for DNA and RNA synthesis .
Scientific Research Applications
10-Formyltetrahydrofolic acid (disodium) has a wide range of applications in scientific research:
Chemistry: It is used as a formyl group donor in various synthetic reactions.
Biology: It plays a crucial role in the biosynthesis of purines, which are vital for cell growth and division.
Medicine: It is studied for its potential in treating diseases related to folate metabolism.
Industry: It is used in the production of pharmaceuticals and as a research reagent
Mechanism of Action
10-Formyltetrahydrofolic acid (disodium) exerts its effects by donating formyl groups in anabolic processes. It acts as a substrate for formyltransferase enzymes, which catalyze the transfer of formyl groups to various substrates. This process is essential for the biosynthesis of purines, which are building blocks of DNA and RNA .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofolic acid: A precursor to 10-Formyltetrahydrofolic acid, involved in similar metabolic pathways.
5-Formyltetrahydrofolic acid: Another formylated derivative of tetrahydrofolic acid, used in similar biochemical processes
Uniqueness
10-Formyltetrahydrofolic acid (disodium) is unique due to its specific role as a formyl group donor in purine biosynthesis. Its disodium form enhances its solubility and stability, making it more suitable for various applications compared to its free acid form .
Properties
Molecular Formula |
C20H21N7Na2O7 |
|---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
disodium;(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,11,13,23H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32);;/q;2*+1/p-2/t11?,13-;;/m0../s1 |
InChI Key |
YAAHOQFUMOTHOP-UAAMANLASA-L |
Isomeric SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


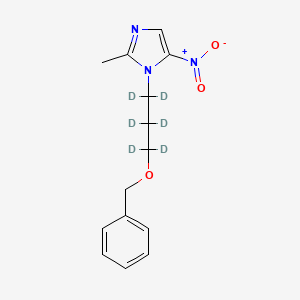
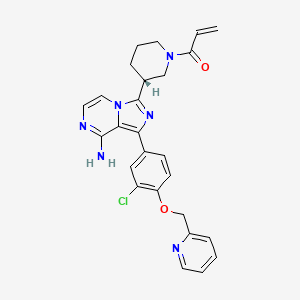
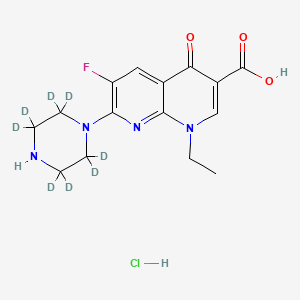
![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
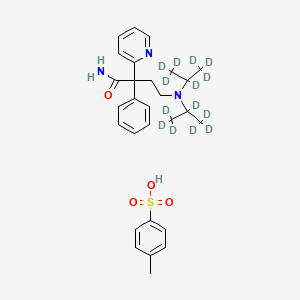

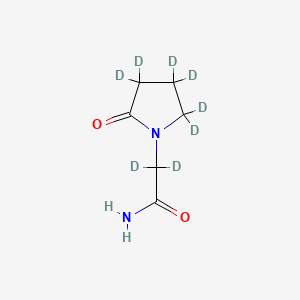

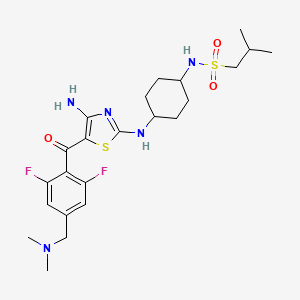
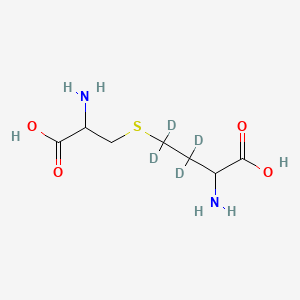
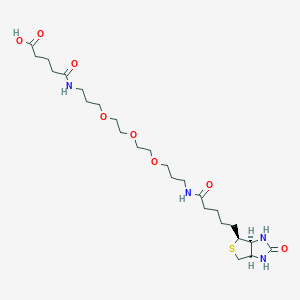
![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
